2-Chlorophenyl cyclopentyl ketone CAS number and molecular structure
2-Chlorophenyl cyclopentyl ketone CAS number and molecular structure
2-Chlorophenyl Cyclopentyl Ketone: A Technical Overview
Introduction
2-Chlorophenyl cyclopentyl ketone, also known by synonyms such as (2-chlorophenyl)(cyclopentyl)methanone and o-chlorophenyl cyclopentyl ketone, is a chemical compound recognized for its role as a key intermediate in organic synthesis.[1][2] Its primary significance lies in its application as a starting material for the synthesis of psychoactive compounds, most notably ketamine and its metabolite, norketamine.[1][3] Beyond this, it serves as a reagent in the preparation of various bicyclic and polycyclic aromatic hydrocarbons.[4][5] This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis protocols, and key applications for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
The fundamental properties of 2-Chlorophenyl cyclopentyl ketone are summarized below. These data are compiled from various chemical suppliers and databases, providing a quantitative look at the compound's characteristics.
| Property | Value | Reference(s) |
| CAS Number | 6740-85-8 | [1][2][6] |
| Molecular Formula | C₁₂H₁₃ClO | [1][2][6] |
| Molecular Weight | 208.68 g/mol | [2][5][6] |
| Appearance | Neat liquid; Clear colorless to pale yellow oil | [1][5] |
| Purity | ≥95% to >98% | [1][7] |
| Density | 1.16 g/cm³ | [8][9] |
| Boiling Point | 96°C | [8] |
| Flash Point | >100°C | [8] |
| Refractive Index | 1.5470 | [8] |
| Solubility | Soluble in methanol; Slightly miscible with chloroform and ethyl acetate. | [1][4][8] |
| Storage Temperature | 2°C - 8°C | [5][9] |
Molecular Structure
The molecular structure of 2-Chlorophenyl cyclopentyl ketone consists of a cyclopentane ring and a 2-chlorophenyl group connected by a carbonyl functional group.
Caption: Molecular structure of 2-Chlorophenyl cyclopentyl ketone (CAS 6740-85-8).
Synthesis and Experimental Protocols
Several synthetic routes for 2-Chlorophenyl cyclopentyl ketone have been documented. The choice of method often depends on the availability of starting materials, desired yield, and scalability.
Grignard Reaction-Based Synthesis
This is a common laboratory method involving the reaction of a Grignard reagent with a nitrile.[3]
-
Principle: The synthesis centers on the formation of a new carbon-carbon bond between the cyclopentyl group from the Grignard reagent and the nitrile carbon of 2-chlorobenzonitrile, followed by hydrolysis to yield the ketone.[3]
-
Experimental Protocol Outline:
-
Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings and a small crystal of iodine to dry tetrahydrofuran (THF).[10]
-
Slowly add a solution of bromocyclopentane in dry THF to the magnesium suspension to initiate the reaction and form the Grignard reagent.[10]
-
Reaction with Nitrile: The freshly prepared cyclopentylmagnesium bromide solution is then reacted with 2-chlorobenzonitrile.
-
Hydrolysis: The resulting intermediate is hydrolyzed, typically using an aqueous acid workup, to produce 2-Chlorophenyl cyclopentyl ketone.
-
Purification: The final product is purified, often through vacuum distillation.
-
Friedel-Crafts Acylation and Catalytic Hydrogenation
This two-step process involves the acylation of an alkene followed by the reduction of the resulting unsaturated ketone.[3]
-
Principle: An unsaturated precursor, 2-chlorophenyl cyclopentenyl ketone, is first synthesized via Friedel-Crafts acylation. This intermediate is then reduced to the saturated target ketone.[3]
-
Experimental Protocol Outline:
-
Step 1: Friedel-Crafts Acylation:
-
React cyclopentene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction forms the 2-chlorophenyl cyclopentenyl ketone intermediate.[3]
-
-
Step 2: Catalytic Hydrogenation:
-
The unsaturated intermediate is subjected to catalytic hydrogenation using a palladium-on-carbon (Pd-C) catalyst in the presence of hydrogen gas (H₂).[3]
-
The reaction is typically carried out at ambient temperature and pressure.
-
-
Purification: The final product is purified by vacuum distillation, with reported yields around 60%.[3]
-
Novel Synthesis from p-Toluenesulfonylhydrazone
Recent investigations have identified a novel synthetic pathway used in illicit ketamine manufacturing.[11]
-
Principle: This process involves the reaction of cyclopentanone p-toluenesulfonylhydrazone with 2-chlorobenzaldehyde.[11]
-
Significance: The validation of this route provides crucial information for law enforcement and forensic practitioners by identifying new starting materials for clandestine ketamine synthesis.[11]
Reactivity and Applications
The chemical reactivity of 2-Chlorophenyl cyclopentyl ketone is centered around its carbonyl group, making it a versatile intermediate.
-
Reduction Reactions: The ketone's carbonyl group can be readily reduced to a secondary alcohol, (2-chlorophenyl)(cyclopentyl)methanol, using standard reducing agents.[3]
-
Oxidation Reactions: Oxidative cleavage of the molecule can yield carboxylic acid derivatives, allowing for the introduction of new functional groups.[3]
-
Primary Application: The most prominent application of this compound is as a precursor in the multi-step synthesis of ketamine, a widely used anesthetic and a substance of abuse.[1][11]
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Chlorophenyl cyclopentyl ketone is associated with the following hazards:
-
H302: Harmful if swallowed.[2]
-
H317: May cause an allergic skin reaction.[2]
-
H411: Toxic to aquatic life with long-lasting effects.[2]
Appropriate personal protective equipment should be used when handling this compound, and it should be managed as a hazardous substance. This product is intended for research use only and is not for human or veterinary use.[1]
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2-Chlorophenyl cyclopentyl ketone | C12H13ClO | CID 81223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chlorophenyl cyclopentyl ketone | 6740-85-8 | Benchchem [benchchem.com]
- 4. 2-Chlorophenyl cyclopentyl ketone | 6740-85-8 [chemicalbook.com]
- 5. usbio.net [usbio.net]
- 6. scbt.com [scbt.com]
- 7. 2-Chlorophenyl Cyclopentyl Ketone | 6740-85-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. parchem.com [parchem.com]
- 9. 2-Chlorophenyl cyclopentyl ketone | 6740-85-8 | FC145963 [biosynth.com]
- 10. rsc.org [rsc.org]
- 11. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]
